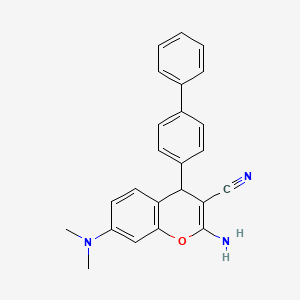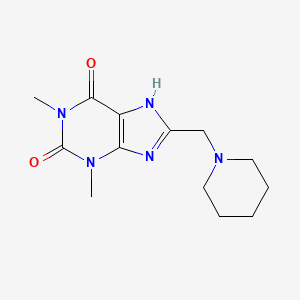
2-amino-4-(4-biphenylyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-4-(4-biphenylyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile, also known as DMABN, is a fluorescent compound that has been widely used in scientific research. It has a unique chemical structure that makes it an excellent tool for studying various biological processes.
作用機序
2-amino-4-(4-biphenylyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile is a fluorescent compound that works by emitting light when excited with a specific wavelength of light. The mechanism of action involves the absorption of light by the molecule, which causes the electrons to move to a higher energy state. When the electrons return to their ground state, they emit light at a specific wavelength, which can be detected and measured.
Biochemical and Physiological Effects:
This compound has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with cellular processes or alter cell viability, making it an ideal tool for studying biological processes in live cells. However, it is important to note that this compound can be toxic at high concentrations, and caution should be taken when working with this compound.
実験室実験の利点と制限
One of the main advantages of 2-amino-4-(4-biphenylyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile is its high fluorescence intensity, which makes it an excellent tool for detecting low levels of proteins or other molecules in cells. It is also highly specific and can be used to label specific proteins or other molecules in cells. However, this compound has some limitations, including its toxicity at high concentrations and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the use of 2-amino-4-(4-biphenylyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile in scientific research. One potential application is in the development of new drug candidates. This compound can be used to screen large libraries of compounds for their ability to interact with specific proteins or other molecules. Another direction is the development of new imaging techniques that use this compound to visualize biological processes in real-time. Finally, this compound can be used to study the mechanisms of action of various diseases and to develop new therapies for these diseases.
Conclusion:
This compound is a versatile and useful tool for studying biological processes in cells and tissues. It has been widely used in scientific research and has several advantages, including high fluorescence intensity and specificity. However, caution should be taken when working with this compound due to its toxicity at high concentrations. There are several future directions for the use of this compound in scientific research, including the development of new drug candidates and imaging techniques.
合成法
2-amino-4-(4-biphenylyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile can be synthesized using a multi-step process that involves the reaction of different reagents. The first step involves the reaction of 4-biphenylboronic acid with 7-(dimethylamino)-4H-chromen-4-one in the presence of a palladium catalyst. This reaction produces 4-(4-biphenylyl)-7-(dimethylamino)-4H-chromen-3-carbaldehyde, which is then converted to this compound by reacting it with ammonium acetate and acetic anhydride.
科学的研究の応用
2-amino-4-(4-biphenylyl)-7-(dimethylamino)-4H-chromene-3-carbonitrile has been used in a variety of scientific research applications, including fluorescence microscopy, live-cell imaging, and protein labeling. It has been used to study the localization and trafficking of proteins in cells, as well as to monitor changes in intracellular calcium levels. This compound has also been used to investigate the mechanisms of action of various drugs and to screen for potential drug candidates.
特性
IUPAC Name |
2-amino-7-(dimethylamino)-4-(4-phenylphenyl)-4H-chromene-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O/c1-27(2)19-12-13-20-22(14-19)28-24(26)21(15-25)23(20)18-10-8-17(9-11-18)16-6-4-3-5-7-16/h3-14,23H,26H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGQHPULNNAEIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,4-dichlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5182495.png)
![3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5182501.png)
![N,N-dimethyl-4-[1-(4-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-3-yl]aniline](/img/structure/B5182514.png)
![N-methyl-N-(2-pyridinylmethyl)-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5182522.png)
![2,2'-[1,2,4-thiadiazole-3,5-diylbis(thio)]bis[N-(2-methoxyphenyl)acetamide]](/img/structure/B5182529.png)
![8-(4-chlorophenyl)-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5182533.png)

![1-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)benzoyl]piperidine](/img/structure/B5182544.png)
![N-({1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}methyl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B5182558.png)
![3-chloro-4-{[1-(2-fluoro-5-methoxybenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5182561.png)
![4-{[4-fluoro-3-(4-thiomorpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5182572.png)
![10-{3-[4-(1-adamantyl)-1-piperazinyl]propyl}-2-(trifluoromethyl)-10H-phenothiazine](/img/structure/B5182579.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B5182583.png)
